1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
CAS No.: 141184-48-7
Cat. No.: VC21165559
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141184-48-7 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |
| Standard InChI Key | YPTGMHTXWIENQT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2 |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Introduction
Biological Activity and Pharmacological Applications
Phosphodiesterase Inhibition
Research indicates that 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone, specifically in its oxime form (referred to as WAY-PDA-641), demonstrates inhibitory effects on cyclic AMP-metabolizing enzymes . This activity suggests potential applications in the treatment of conditions where phosphodiesterase inhibition is beneficial.
Respiratory Muscle Relaxation
Studies have investigated the compound's ability to induce respiratory muscle relaxation, suggesting potential therapeutic applications in respiratory disorders . The precise mechanism of action appears to be related to its phosphodiesterase-IV inhibitory properties, which affect cyclic AMP metabolism and subsequent cellular signaling pathways.
Applications in Chemical Synthesis
Precursor in Heterocyclic Synthesis
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone serves as an important intermediate in the synthesis of complex heterocyclic compounds, particularly triazolothiadiazines . The compound's reactive acetyl group and the strategic arrangement of the cyclopentyloxy and methoxy substituents make it valuable in constructing these medicinally relevant heterocycles.
Synthetic Versatility
The compound's functionality allows for various transformations, including:
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Demethylation reactions leading to hydroxy derivatives
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Potential carbonyl transformations (reduction, condensation, etc.)
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Further functionalization of the aromatic ring
Structure-Activity Relationship Studies
Research involving 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone has contributed to understanding structure-activity relationships in substituted phenyl compounds. The positioning of the cyclopentyloxy group at the 3-position, rather than the 4-position (as in the isomeric compound 1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethanone), appears to influence biological activity differently . This distinction highlights the importance of substitution patterns in determining a compound's pharmacological properties.
Comparison with Related Compounds
The table below compares 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone with structurally related compounds:
Research Applications and Future Directions
The unique structural features and reactivity of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone continue to attract interest in both synthetic chemistry and medicinal chemistry research. Future directions may include:
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Development of novel synthetic methodologies for accessing derivatives with enhanced properties
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Further exploration of its phosphodiesterase inhibitory activity and potential therapeutic applications
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Investigation of structure-activity relationships to optimize biological activity
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Exploration of potential applications beyond pharmaceuticals, such as in materials science or catalysis
Analytical Methods for Characterization
The characterization of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone typically involves various analytical techniques. While specific spectral data for this compound is limited in the provided search results, related compounds have been characterized using techniques such as mass spectrometry . For comprehensive characterization, the following methods would typically be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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Elemental Analysis
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X-ray Crystallography (for solid-state structure confirmation)
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